

An In-depth Technical Guide to Dipropylamine (CAS 142-84-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropylamine*

Cat. No.: *B117675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylamine (also known as di-n-propylamine) is a secondary aliphatic amine with the chemical formula $(\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{NH}$. It is a colorless liquid characterized by a strong, ammonia-like, fishy odor.^{[1][2]} This versatile chemical intermediate is of significant industrial importance, primarily serving as a cornerstone in the synthesis of agrochemicals, rubber processing chemicals, and pharmaceuticals.^{[3][4][5]} Its reactivity, stemming from the lone pair of electrons on the nitrogen atom, makes it a potent nucleophile and a key building block in organic synthesis.^[5] **Dipropylamine** is found naturally in tobacco leaves and certain foods and can also be present in industrial waste.^{[1][6]}

Physicochemical Properties

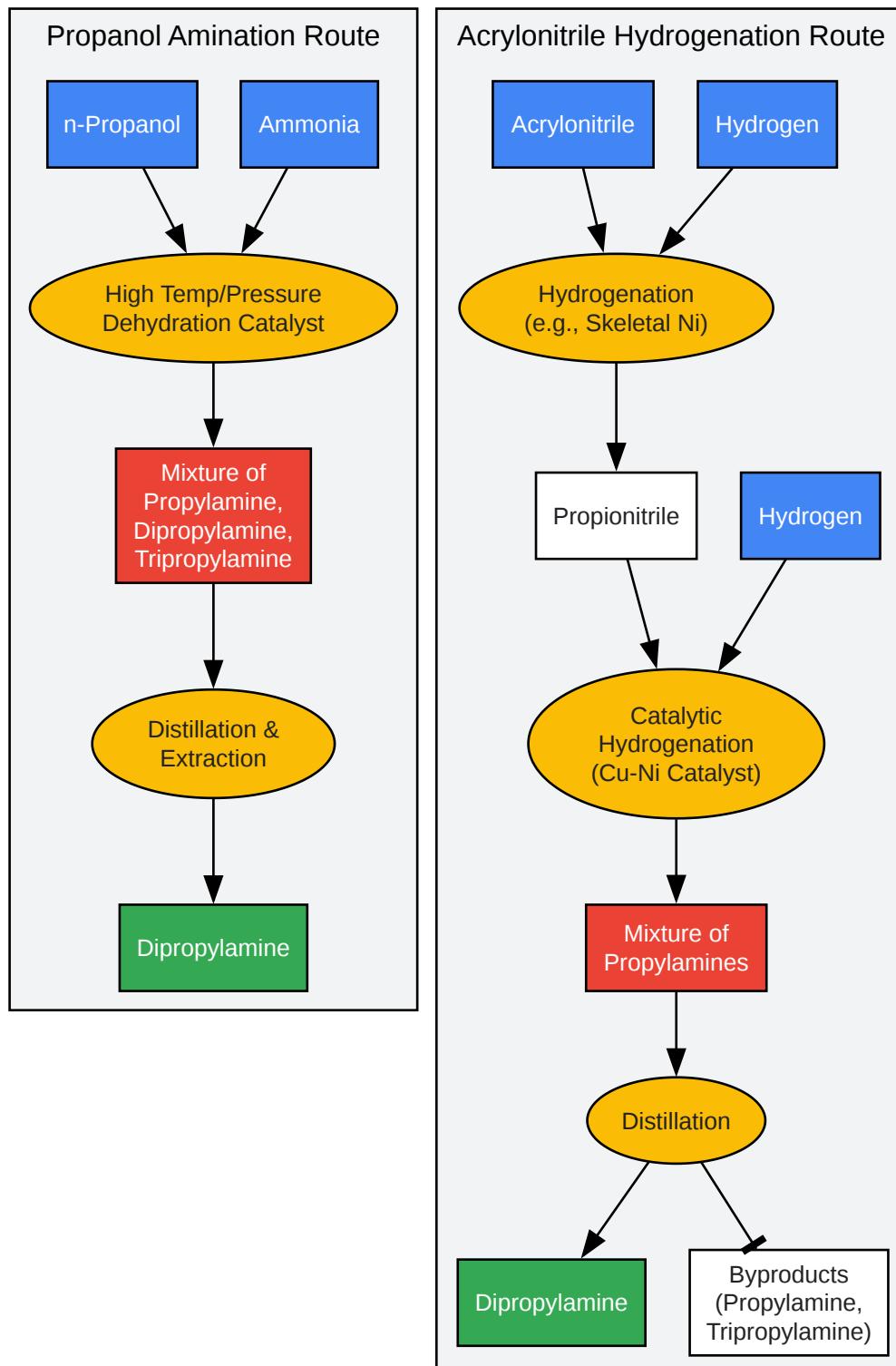
The fundamental physical and chemical properties of **dipropylamine** are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical processes.

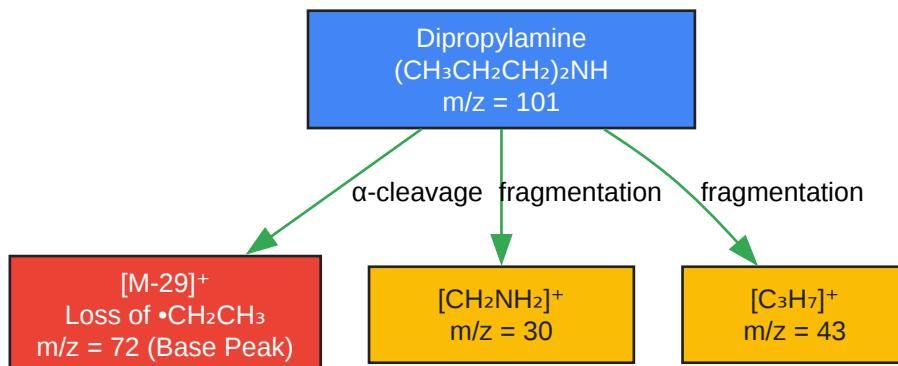
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ N	[1]
Molecular Weight	101.19 g/mol	[1][3]
CAS Number	142-84-7	[3]
Appearance	Clear, colorless liquid	[1]
Odor	Strong ammonia-like, fishy	[2]
Boiling Point	105-110 °C at 1013 hPa	[3][7]
Melting Point	-63 °C	[1][8]
Density	0.738 g/mL at 25 °C	[7]
Vapor Pressure	26.8 hPa at 25 °C	[7]
Flash Point	7 °C (45 °F) - closed cup	[7][8][9]
Autoignition Temperature	260 - 280 °C	[8][9]
Solubility in Water	35 g/L (Soluble)	[8]
pKa	10.91 at 25 °C	
Refractive Index (n ²⁰ /D)	1.4049	
LogP	1.33 - 1.7	[3]
Explosive Limits	1.8 - 9.3 % (v/v)	[7]

Synthesis and Manufacturing

Dipropylamine is primarily synthesized on an industrial scale through two main routes. The choice of method depends on the available starting materials and desired purity.

Synthesis from Propanol and Ammonia


This is a common industrial method where n-propanol is reacted with ammonia at high temperature and pressure over a dehydration or dehydrogenation catalyst.[\[1\]](#) This reaction produces a mixture of primary (propylamine), secondary (**dipropylamine**), and tertiary


(tripropylamine) amines. The desired **dipropylamine** is then separated from the mixture through continuous distillation and extraction processes.

Synthesis from Acrylonitrile Hydrogenation

Another significant manufacturing process involves the hydrogenation of acrylonitrile.[1][10] This method can be a two-step process where acrylonitrile is first hydrogenated to propionitrile, which is then further hydrogenated to form a mixture of amines.[10] By controlling reaction conditions and using specific catalysts, such as copper-nickel compounds, the yield of **dipropylamine** can be optimized.[1] A patented process describes circulating the by-products (propylamine and tripropylamine) back into the reactor to increase the yield of the desired **dipropylamine** to over 94%. [10][11]

Industrial Synthesis of Dipropylamine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-n-propylamine [chembk.com]
- 2. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipropylamine(142-84-7) 13C NMR [m.chemicalbook.com]
- 6. Dipropylamine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Dipropylamine for synthesis 142-84-7 [sigmaaldrich.com]
- 9. Dipropylamine(142-84-7) IR Spectrum [chemicalbook.com]
- 10. CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile - Google Patents [patents.google.com]
- 11. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Dipropylamine (CAS 142-84-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117675#dipropylamine-cas-142-84-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com